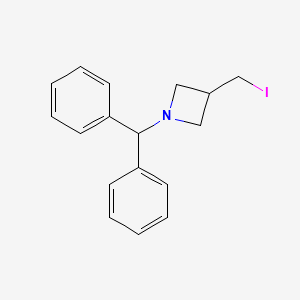![molecular formula C24H27N5O3 B2473578 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide CAS No. 1797756-93-4](/img/structure/B2473578.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide and its derivatives have shown potential in anticancer research. A study by Boddu et al. (2018) synthesized a series of related compounds, evaluating their in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinomas. The study highlighted compound 7k's significant activity against these cell lines, supported by molecular docking studies (Boddu et al., 2018).
Antimicrobial and Antioxidant Agents
Compounds bearing structures similar to this compound have been synthesized for antimicrobial and antioxidant purposes. Naraboli and Biradar (2017) developed several such compounds, demonstrating potent antimicrobial activity against various bacteria and fungi, and significant antioxidant activity (Naraboli & Biradar, 2017).
Anthelmintic Activity
These compounds have also been explored for anthelmintic (anti-parasitic) applications. Kumar and Sahoo (2014) synthesized N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide derivatives, exhibiting good anthelmintic activity when compared with standard drugs like Albendazole and Piperazine (Kumar & Sahoo, 2014).
Anticholinesterase Activity
Additionally, these derivatives have been investigated for their anticholinesterase properties, which are relevant in the treatment of conditions like Alzheimer's disease. Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties, showing inhibitory effects on acetylcholinesterase, comparable to the standard drug Donepezil (Mohsen et al., 2014).
Anti-inflammatory and COX-2 Inhibition
Raghavendra et al. (2012) focused on developing non-toxic anti-inflammatory agents. They synthesized N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, demonstrating significant anti-inflammatory activity and potential as COX-2 inhibitors (Raghavendra et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase could potentially affect various biochemical pathways involving nitric oxide. Nitric oxide plays a role in vasodilation, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in the body. Potential effects could include changes in blood vessel dilation, immune response, and neuronal signaling .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall pharmacokinetics .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-23(26-20-6-7-21-22(16-20)32-18-31-21)17-28-12-10-27(11-13-28)14-15-29-9-8-25-24(29)19-4-2-1-3-5-19/h1-9,16H,10-15,17-18H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTCJBDBVLYIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

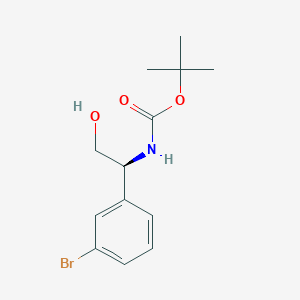

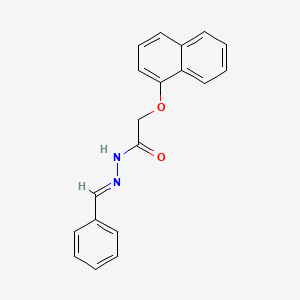
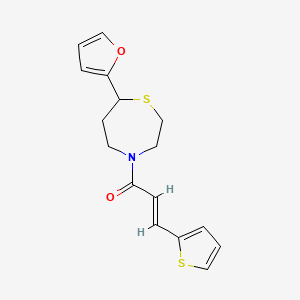
![4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2473508.png)
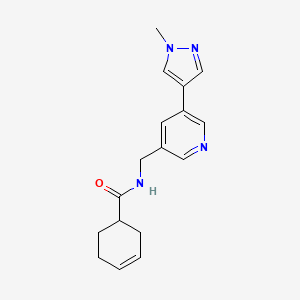
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)
![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)
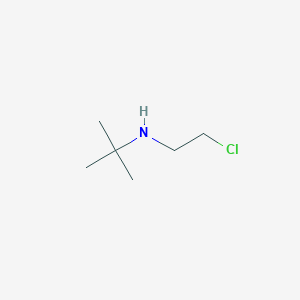
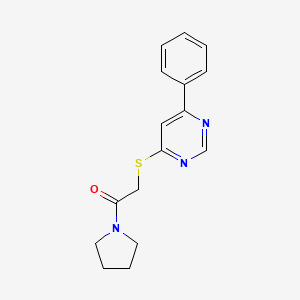
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)
